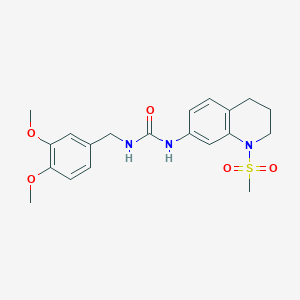

![molecular formula C22H19N3O2 B3000388 N-[5-(2,5-二甲基苯基)-1,3,4-恶二唑-2-基]-2-萘-1-基乙酰胺 CAS No. 891123-77-6](/img/structure/B3000388.png)

N-[5-(2,5-二甲基苯基)-1,3,4-恶二唑-2-基]-2-萘-1-基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

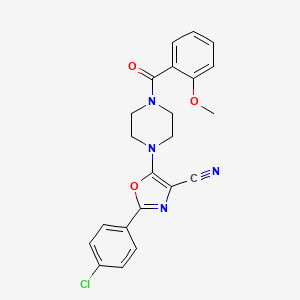

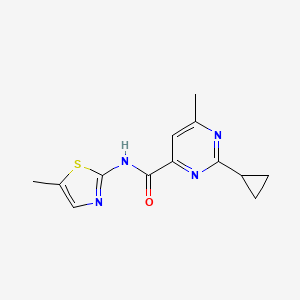

The synthesis of naphthylmethyl-1,3,4-oxadiazole derivatives, which includes the compound N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide, involves a multi-step process. Initially, naphthyl acetic acid ester is treated with hydrazine hydrate to produce naphthyl acetic acid hydrazide. This intermediate is then refluxed with substituted aromatic acids in the presence of phosphorous oxychloride to yield the desired oxadiazole derivatives. The chemical structures of the synthesized compounds are confirmed using spectroscopic methods such as IR, 1H NMR, and Mass spectral data .

Molecular Structure Analysis

The molecular structure of the oxadiazole derivatives, including the target compound, is characterized by the presence of a 1,3,4-oxadiazole ring. This heterocyclic moiety is known for its electron-rich nature and its ability to engage in various chemical interactions. The naphthalene ring provides a rigid, planar structure that can influence the overall molecular conformation and properties of the compound .

Chemical Reactions Analysis

The oxadiazole ring in the compound is a crucial structural feature that can participate in various chemical reactions. The presence of substituents on the oxadiazole ring and the naphthalene moiety can significantly affect the reactivity of the compound. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the ring system, thereby influencing its reactivity towards nucleophilic or electrophilic agents .

Physical and Chemical Properties Analysis

The physical properties of the oxadiazole derivatives are influenced by the nature of the substituents and the overall molecular structure. The solubility of these compounds in organic solvents can vary, and their melting points are indicative of their thermal stability. The chemical properties, such as antioxidant and antibacterial activities, have been evaluated in vitro. Compounds with specific substituents, such as 4-hydroxy-3,5-dimethoxy and pyridyl groups, have demonstrated good antioxidant activity, while others have shown promising antibacterial activity .

In terms of related compounds, aromatic poly(1,3,4-oxadiazole)s and poly(amide-1,3,4-oxadiazole)s containing naphthalenedioxy groups exhibit high thermal stability with glass-transition temperatures and weight loss temperatures above 500 °C. These materials can be processed into films and have potential applications due to their mechanical strength and thermal properties .

The spectroscopic properties of highly substituted naphthalene derivatives, such as octakis(pyrazol-1-yl)naphthalene and its dimethyl variant, have been studied. These compounds, while insoluble in common solvents, exhibit photophysical behavior similar to other highly substituted naphthalenes when analyzed using absorption and emission spectra .

科学研究应用

药理学潜力

一项研究重点关注各种 1,3,4-恶二唑和吡唑衍生物(包括与所讨论化合物相似的化合物)的药理学潜力,突出了它们显着的抗癌、抗氧化、镇痛和抗炎活性。这些化合物对表皮生长因子受体 (EGFR)、微管蛋白、环氧合酶-2 (COX-2) 和 5-脂氧合酶 (5-LOX) 等靶标表现出结合和抑制作用,强调了它们在治疗各种疾病中的治疗潜力 (M. Faheem,2018)。

抗菌活性

对 1,3,4-恶二唑衍生物的抗菌特性的研究表明,这些化合物可以有效对抗各种细菌菌株。这表明它们在开发新的抗菌剂方面具有潜力 (W. El-Sayed 等,2009;W. El-Sayed 等,2010)。

光电和材料应用

一些研究调查了将 1,3,4-恶二唑环并入聚合物和小分子中以用于光电应用,例如有机发光二极管 (OLED) 和电子设备。这些化合物表现出有希望的特性,包括高热稳定性、良好的电子传输能力以及发光能力,使其适用于 OLED 和电子应用材料 (C. Hamciuc 等,2008;胡军唐等,2009)。

安全和危害

未来方向

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals, due to the presence of the oxadiazol ring. Further studies could also focus on synthesizing this compound more efficiently or modifying its structure to enhance its properties .

属性

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c1-14-10-11-15(2)19(12-14)21-24-25-22(27-21)23-20(26)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13H2,1-2H3,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACISJVZXGKHHJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

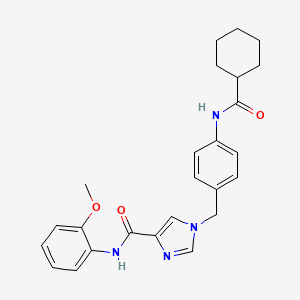

![N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B3000315.png)

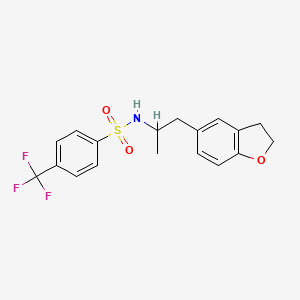

![Methyl (E)-4-[1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3000320.png)

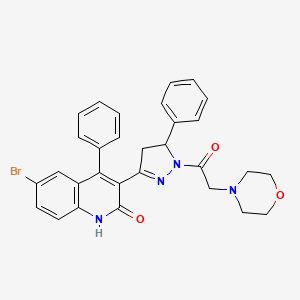

![7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3000321.png)

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3000323.png)

![3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000325.png)